Tert-butyl N-[3-(1,2,3,4-tetrahydroquinolin-6-yl)propyl]carbamate
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Overview
Description
Tert-butyl N-[3-(1,2,3,4-tetrahydroquinolin-6-yl)propyl]carbamate is a synthetic organic compound with the molecular formula C17H26N2O2 It is characterized by the presence of a tert-butyl group, a tetrahydroquinoline ring, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-(1,2,3,4-tetrahydroquinolin-6-yl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable tetrahydroquinoline derivative. One common method includes the following steps:
Formation of the Intermediate: The starting material, 1,2,3,4-tetrahydroquinoline, is reacted with a propyl halide in the presence of a base to form the intermediate 3-(1,2,3,4-tetrahydroquinolin-6-yl)propyl halide.
Carbamate Formation: The intermediate is then reacted with tert-butyl carbamate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[3-(1,2,3,4-tetrahydroquinolin-6-yl)propyl]carbamate can undergo various chemical reactions, including:
Oxidation: The tetrahydroquinoline ring can be oxidized to form quinoline derivatives.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The propyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl N-[3-(1,2,3,4-tetrahydroquinolin-6-yl)propyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(1,2,3,4-tetrahydroquinolin-6-yl)propyl]carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can act as a protecting group for amines, allowing for selective reactions in multi-step synthesis. The tetrahydroquinoline ring can interact with biological receptors, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (1,2,3,4-tetrahydroquinolin-3-yl)carbamate
- Tert-butyl (1,2,3,4-tetrahydroquinolin-7-yl)carbamate
- Tert-butyl N-(1,2,3,4-tetrahydroquinolin-6-ylmethyl)carbamate
Uniqueness
Tert-butyl N-[3-(1,2,3,4-tetrahydroquinolin-6-yl)propyl]carbamate is unique due to the specific positioning of the propyl group on the tetrahydroquinoline ring, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.
Properties
IUPAC Name |
tert-butyl N-[3-(1,2,3,4-tetrahydroquinolin-6-yl)propyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-11-4-6-13-8-9-15-14(12-13)7-5-10-18-15/h8-9,12,18H,4-7,10-11H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSCABXTXQASPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC1=CC2=C(C=C1)NCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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